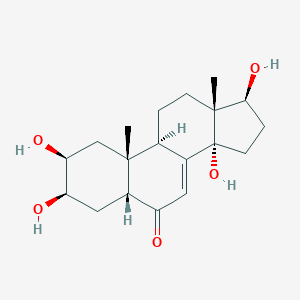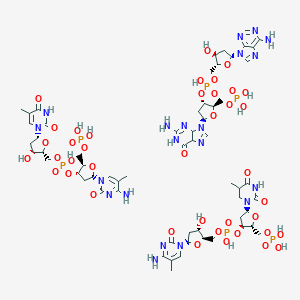
Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) is a unique DNA molecule that has gained significant attention in recent years due to its potential applications in scientific research. This molecule is a hybrid of three different DNA sequences, each containing modified nucleotides that confer unique properties to the molecule. The synthesis and characterization of this molecule have opened up new avenues for research in the fields of molecular biology and biotechnology.poly(d(GA)).poly(d(m(5)CT)).
Mechanism of Action
The mechanism of action of Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) is not fully understood. However, it is believed that the modified nucleotides in the molecule can interact with specific proteins and enzymes, leading to changes in DNA structure and function. The modified nucleotides can also induce DNA damage, which can trigger DNA repair mechanisms.
Biochemical and Physiological Effects
Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) has various biochemical and physiological effects. The modified nucleotides in the molecule can affect DNA stability, DNA-protein interactions, and DNA replication. They can also induce DNA damage, which can lead to cell death or trigger DNA repair mechanisms. The physiological effects of Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) are not well understood, but it is believed that the molecule can have therapeutic potential in cancer treatment.
Advantages and Limitations for Lab Experiments
Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) has several advantages for lab experiments. The modified nucleotides in the molecule can be used to target specific DNA sequences, which can be exploited to selectively inhibit the growth of cancer cells. The molecule is also highly stable, which makes it an ideal tool for studying DNA-protein interactions and DNA replication. However, there are also limitations to using Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) in lab experiments. The molecule is expensive to synthesize and purify, which can limit its availability for research. Additionally, the modified nucleotides in the molecule can affect the structure and function of DNA, which can complicate data interpretation.
Future Directions
There are several future directions for research on Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)). One possible direction is to explore the therapeutic potential of the molecule in cancer treatment. The modified nucleotides in the molecule can be used to target specific DNA sequences in cancer cells, which can be exploited to selectively inhibit their growth. Another possible direction is to study the mechanism of action of the molecule in more detail. This can provide insights into how the modified nucleotides in the molecule interact with DNA and proteins, which can inform the development of new therapeutic strategies. Finally, future research can focus on optimizing the synthesis and purification methods for Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)), which can increase its availability for research and reduce its cost.
Conclusion
Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) is a unique DNA molecule that has potential applications in scientific research and cancer treatment. The modified nucleotides in the molecule can be used to selectively target specific DNA sequences, which can be exploited for therapeutic purposes. The molecule is highly stable and can be used to study DNA-protein interactions and DNA replication. However, the molecule is expensive to synthesize and purify, and the modified nucleotides can complicate data interpretation. Future research can explore the therapeutic potential of the molecule in cancer treatment, study its mechanism of action in more detail, and optimize the synthesis and purification methods.
Synthesis Methods
Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) is synthesized using solid-phase synthesis techniques. The modified nucleotides are incorporated into the DNA sequence using standard phosphoramidite chemistry. The resulting DNA molecule is purified using high-performance liquid chromatography (HPLC) and characterized using various analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) has various applications in scientific research. It can be used as a model system to study DNA-protein interactions, DNA damage and repair mechanisms, and DNA replication. It can also be used as a tool to develop new therapeutic strategies for cancer treatment. The modified nucleotides in Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) can be used to target specific DNA sequences, which can be exploited to selectively inhibit the growth of cancer cells.
properties
CAS RN |
107824-41-9 |
|---|---|
Product Name |
Poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) |
Molecular Formula |
C60H88N20O40P6 |
Molecular Weight |
1915.3 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5S)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;[(2R,3S,5S)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate;[(2R,3S,5R)-5-(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C20H28N10O12P2.C20H29N5O14P2.C20H31N5O14P2/c21-16-14-17(24-5-23-16)29(6-25-14)12-1-8(31)10(40-12)3-39-44(36,37)42-9-2-13(41-11(9)4-38-43(33,34)35)30-7-26-15-18(30)27-20(22)28-19(15)32;1-9-5-24(19(28)22-17(9)21)16-4-12(14(38-16)8-35-40(30,31)32)39-41(33,34)36-7-13-11(26)3-15(37-13)25-6-10(2)18(27)23-20(25)29;1-9-5-24(19(28)22-17(9)21)15-3-11(26)13(37-15)7-36-41(33,34)39-12-4-16(38-14(12)8-35-40(30,31)32)25-6-10(2)18(27)23-20(25)29/h5-13,15,18,31H,1-4H2,(H,36,37)(H2,21,23,24)(H2,33,34,35)(H3,22,27,28,32);5-6,11-16,26H,3-4,7-8H2,1-2H3,(H,33,34)(H2,21,22,28)(H,23,27,29)(H2,30,31,32);5,10-16,26H,3-4,6-8H2,1-2H3,(H,33,34)(H2,21,22,28)(H,23,27,29)(H2,30,31,32)/t8-,9-,10+,11+,12+,13+,15?,18?;11-,12-,13+,14+,15+,16-;10?,11-,12-,13+,14+,15+,16-/m000/s1 |
InChI Key |
WBZBCXURUGZUTD-AEKZQCOASA-N |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=C(C(=NC4=O)N)C)O.CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@H](O[C@@H]3COP(=O)(O)O)N4C=C(C(=NC4=O)N)C)O.C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=O)(O)O)N5C=NC6C5N=C(NC6=O)N)O |
SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)OP(=O)(O)OCC3C(CC(O3)N4C=C(C(=NC4=O)N)C)O.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=C(C(=NC4=O)N)C)O.C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OC4CC(OC4COP(=O)(O)O)N5C=NC6C5N=C(NC6=O)N)O |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)OP(=O)(O)OCC3C(CC(O3)N4C=C(C(=NC4=O)N)C)O.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=C(C(=NC4=O)N)C)O.C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OC4CC(OC4COP(=O)(O)O)N5C=NC6C5N=C(NC6=O)N)O |
synonyms |
P-TC-GA-CT poly(d(Tm(5)C)).poly(d(GA)).poly(d(m(5)CT)) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




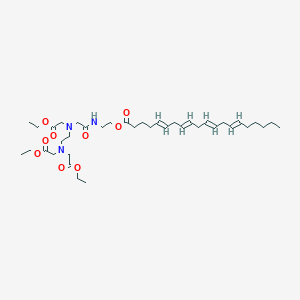
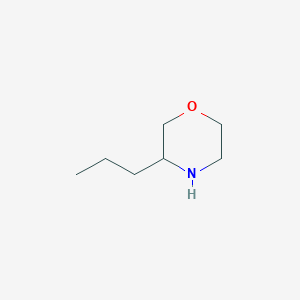

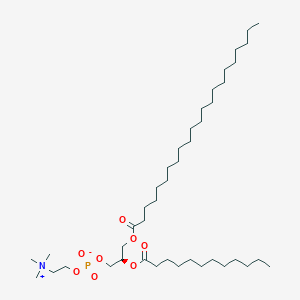

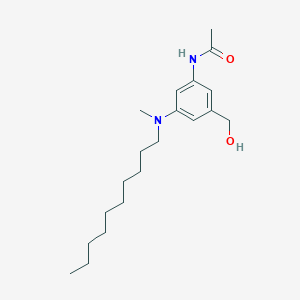
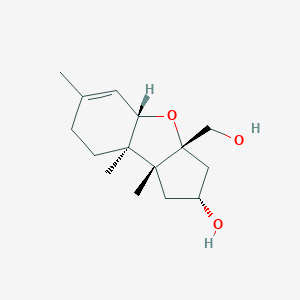

![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)


